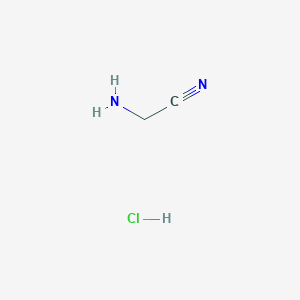

アミノアセトニトリル塩酸塩

概要

説明

Aminoacetonitrile hydrochloride, also known as 3-amino-2-propanonitrile hydrochloride, is an organic compound that is used in various laboratory experiments and scientific research applications. It is a colorless, water-soluble solid with a molecular formula of C3H7ClN2. It is a derivative of acetonitrile, a compound that is commonly used in organic synthesis. Aminoacetonitrile hydrochloride is used as a reagent in various chemical reactions, and it has several biochemical and physiological effects.

科学的研究の応用

アミノアセトニトリル塩酸塩:科学研究アプリケーションの包括的な分析

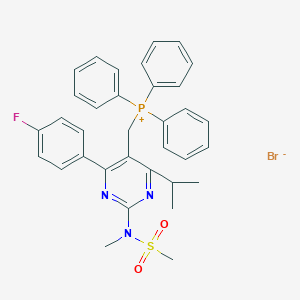

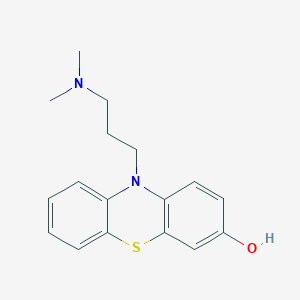

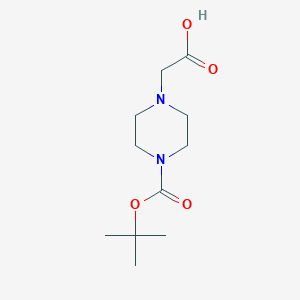

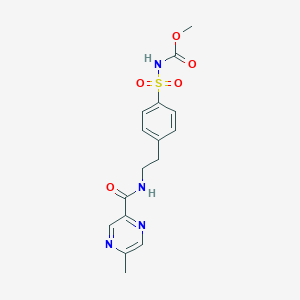

医薬品中間体: アミノアセトニトリル塩酸塩は、医薬品業界の中間体として使用されています。 その二官能性により、薬物分子によく見られる複素環を含む、さまざまな窒素含有化合物を合成するための貴重な前駆体となっています .

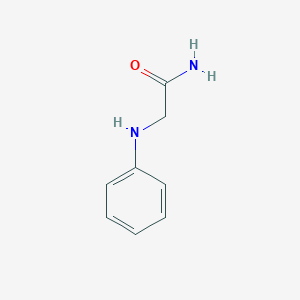

有機合成: 有機化学では、アミノアセトニトリル塩酸塩は用途の広いビルディングブロックとして役立ちます。 グリシンを生成するために加水分解することができ、または新しい医薬品や他の有機化合物の開発において重要な役割を果たす、さまざまな窒素含有複素環を作成するために使用できます .

駆虫剤: アミノアセトニトリルの誘導体は、有効な駆虫剤として同定されています。 それらは線虫特異的なアセチルコリン作動薬として機能し、宿主からのけいれん性麻痺と急速な排出を引き起こし、これは寄生虫による蠕虫感染症の治療に不可欠です .

触媒作用: 強塩基性のため、アミノアセトニトリル塩酸塩は有機合成反応の触媒として作用できます。 弱酸性化合物をプロトン化して、複雑な有機分子を作成するために不可欠な炭素-窒素結合の形成を促進できます .

化学酵素合成: ニトリルを代謝する酵素は、新しい化合物の化学酵素合成のためにアミノアセトニトリル塩酸塩と組み合わせて使用されており、生体触媒と生体転換のプロセスにおける役割を示しています .

有機反応におけるシントン: 重要なシントンとして、アミノアセトニトリル塩酸塩は、その濃縮性、低価格、優れた溶媒特性により、さまざまな種類の有機反応で使用されており、有機合成における幅広い用途に貢献しています .

Safety and Hazards

Aminoacetonitrile hydrochloride is toxic if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

将来の方向性

作用機序

Target of Action

Aminoacetonitrile hydrochloride is known to act as a nematode-specific acetylcholine (ACh) agonist . Acetylcholine is a neurotransmitter that plays a crucial role in transmitting signals in the nervous system. By acting as an agonist, aminoacetonitrile hydrochloride can mimic the action of acetylcholine, leading to a spastic paralysis and rapid expulsion of the nematodes from the host .

Mode of Action

As an ACh agonist, aminoacetonitrile hydrochloride binds to the acetylcholine receptors on the nematode’s muscle cells . This binding triggers a series of events that lead to muscle contraction, causing a spastic paralysis . The result is the rapid expulsion of the nematodes from the host organism .

Biochemical Pathways

Aminoacetonitrile is produced industrially from glycolonitrile by reaction with ammonia . The resulting aminoacetonitrile can be hydrolyzed to give glycine , an important amino acid involved in protein synthesis and other key metabolic processes . This shows that aminoacetonitrile hydrochloride can influence the biochemical pathways related to protein synthesis and metabolism.

Result of Action

The primary result of the action of aminoacetonitrile hydrochloride is the expulsion of nematodes from the host organism . This is achieved through the induction of spastic paralysis in the nematodes, caused by the compound’s action as an ACh agonist .

Action Environment

The action of aminoacetonitrile hydrochloride can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, pH, and the presence of other substances. It’s also worth noting that this compound is unstable at room temperature , which could influence its action and efficacy. Furthermore, it’s known to be hygroscopic , meaning it absorbs moisture from the air, which could also impact its stability and action.

生化学分析

Biochemical Properties

Aminoacetonitrile hydrochloride acts as a strong base in organic synthesis reactions . Its strong basicity enables it to protonate weakly acidic compounds and catalyze the formation of carbon-nitrogen bonds . It is also known to be useful in the synthesis of diverse nitrogen-containing heterocycles .

Cellular Effects

It is known that the compound’s strong basicity and ability to form carbon-nitrogen bonds can influence various cellular processes .

Molecular Mechanism

Aminoacetonitrile hydrochloride exerts its effects at the molecular level primarily through its role as a strong base . It can protonate weakly acidic compounds, facilitating the formation of carbon-nitrogen bonds . This property makes it a valuable tool in organic synthesis, including the synthesis of nitrogen-containing heterocycles .

Temporal Effects in Laboratory Settings

It is known that the compound is a colorless liquid and is unstable at room temperature .

Metabolic Pathways

Aminoacetonitrile is known to be involved in two distinct pathways in biological systems: aldoxime dehydratase catalyzes the formation of a carbon-nitrogen triple bond via dehydration of aldoxime to the corresponding nitrile, and hydroxynitrile lyase or oxynitrilase-mediated transformation of aldehyde and hydrogen cyanide to cyanohydrins .

特性

IUPAC Name |

2-aminoacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2.ClH/c3-1-2-4;/h1,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKYKTBPRBZDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884212 | |

| Record name | Acetonitrile, 2-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6011-14-9 | |

| Record name | Acetonitrile, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6011-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile, 2-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoacetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOACETONITRILE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8L3V1KSB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)

![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)